1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one is a complex organic compound notable for its potential pharmaceutical applications. This compound falls under the category of heterocyclic compounds due to its incorporation of multiple ring structures, including triazole and pyrimidine moieties. Its molecular formula is with a molecular weight of approximately 378.42 g/mol.
This compound is classified as a potential inhibitor of extracellular nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is implicated in various pathological conditions, including cancer and inflammatory diseases. The research surrounding this compound indicates its relevance in therapeutic strategies targeting autotaxin and related pathways .
The synthesis of 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one typically involves multiple steps:
The molecular structure features a naphthyridinone core linked to an azetidine ring that carries a triazole-pyrimidine moiety. The presence of various functional groups such as carbonyls and ethers contributes to its biological activity.
The compound's structural formula can be represented as follows:
Key structural components include:
The compound may undergo several chemical reactions relevant to its pharmacological activity:
Reactions are typically monitored using chromatographic methods to ensure completeness and yield optimization. Spectroscopic techniques are also employed for structural elucidation post-reaction.
The proposed mechanism of action for 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one involves inhibition of ENPP1 activity. By binding to the active site of ENPP1, this compound may reduce the enzyme's ability to hydrolyze extracellular nucleotides, thereby influencing cellular signaling pathways associated with inflammation and cancer progression .
While specific physical properties such as melting point and boiling point are not readily available in current literature, general observations can be made based on similar compounds:
Key chemical properties include:
The primary application of 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one lies in its potential use as a pharmaceutical agent targeting ENPP1-related pathways. Its development could lead to new treatments for diseases such as cancer and chronic inflammatory disorders where ENPP1 plays a critical role . Further research into its efficacy and safety profile will be necessary for clinical applications.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7